

In-depth Technical Guide: Preliminary In-Vitro Studies of R-Psop

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Introduction

R-Psop is a novel small molecule inhibitor targeting the aberrant signaling pathways implicated in specific oncological indications. This document outlines the foundational in-vitro research that characterizes the mechanism of action, potency, and cellular effects of **R-Psop**. The following sections provide a detailed overview of the experimental methodologies, quantitative data, and key signaling pathways involved.

Quantitative Data Summary

The in-vitro efficacy of **R-Psop** was evaluated across multiple parameters, including its inhibitory concentration, binding affinity, and impact on cell viability. The data are summarized in the tables below.

Table 1: IC50 Values of **R-Psop** in Cancer Cell Lines

Cell Line	Target Pathway	IC50 (nM)
MCF-7	PI3K/Akt/mTOR	15.8
A549	PI3K/Akt/mTOR	22.4
U87-MG	PI3K/Akt/mTOR	18.2

Table 2: Binding Affinity of **R-Psop** for PI3Kα



Assay Type	Parameter	Value
Isothermal Titration Calorimetry (ITC)	Kd (nM)	8.9
Surface Plasmon Resonance (SPR)	Kd (nM)	12.3

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear understanding of the data presented.

Cell Viability Assay (MTT Assay)

- Cell Seeding: Cancer cell lines (MCF-7, A549, U87-MG) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C and 5% CO2.
- Compound Treatment: **R-Psop** was serially diluted in DMSO and then added to the cell culture medium to achieve final concentrations ranging from 0.1 nM to 10 μ M. A vehicle control (0.1% DMSO) was also included.
- Incubation: Cells were incubated with R-Psop for 72 hours.
- MTT Addition: 20 μL of MTT reagent (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
- Solubilization: The medium was removed, and 150 μ L of DMSO was added to each well to dissolve the formazan crystals.
- Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability was calculated relative to the vehicle control, and the IC50 values were determined by non-linear regression analysis using GraphPad Prism.

Isothermal Titration Calorimetry (ITC)

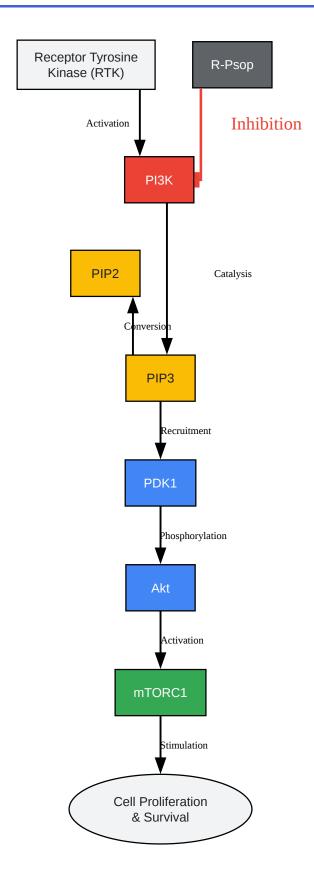


- Sample Preparation: Recombinant human PI3Kα protein was dialyzed against the ITC buffer (50 mM HEPES pH 7.5, 150 mM NaCl). **R-Psop** was dissolved in the same buffer.
- ITC Measurement: The ITC experiments were performed on a MicroCal PEAQ-ITC instrument. The sample cell was filled with the PI3Kα protein solution (10 μM), and the syringe was filled with the **R-Psop** solution (100 μM).
- Titration: A series of 19 injections of **R-Psop** were made into the sample cell at 25°C.
- Data Analysis: The heat changes upon binding were measured, and the data were fitted to a
 one-site binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and
 stoichiometry (n).

Signaling Pathways and Workflows

The following diagrams illustrate the targeted signaling pathway of **R-Psop** and the experimental workflows.





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Caption: The PI3K/Akt/mTOR signaling pathway inhibited by **R-Psop**.





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Caption: Workflow diagram for the MTT cell viability assay.

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